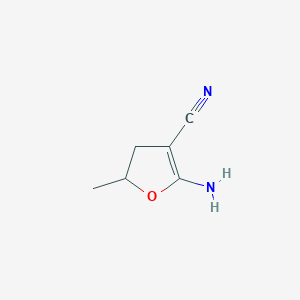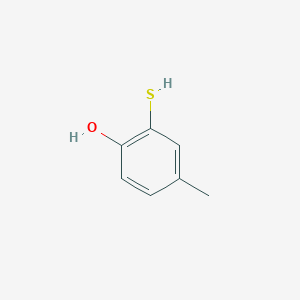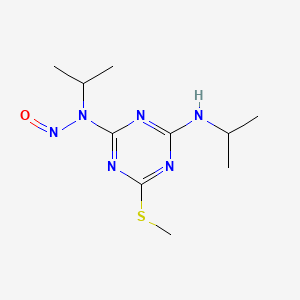
3-Chloro-2-isothiocyanatopyridine
Descripción general
Descripción
3-Chloro-2-isothiocyanatopyridine is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of a chlorine atom and an isothiocyanate group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Chloro-2-isothiocyanatopyridine involves the reaction of 3-chloro-2-aminopyridine with thiophosgene. The reaction typically takes place in an organic solvent such as dichloromethane, under controlled temperature conditions. The process can be summarized as follows:
3-Chloro-2-aminopyridine+Thiophosgene→this compound+HCl
Another method involves the use of carbon disulfide and a base such as sodium hydride to form a dithiocarbamate intermediate, which is then desulfurized using iron(III) chloride to yield the desired isothiocyanate .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions may vary to optimize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-isothiocyanatopyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Solvents: Dichloromethane, acetonitrile, and tetrahydrofuran.
Catalysts: Bases such as triethylamine or sodium hydride.
Major Products
Thiourea Derivatives: Formed by the addition of amines to the isothiocyanate group.
Substituted Pyridines: Resulting from nucleophilic substitution of the chlorine atom.
Aplicaciones Científicas De Investigación
3-Chloro-2-isothiocyanatopyridine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Materials Science: Utilized in the preparation of functional materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-isothiocyanatopyridine primarily involves its reactivity with nucleophiles. The isothiocyanate group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. This reactivity underlies its potential use as an antimicrobial and anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-2-aminopyridine: The precursor in the synthesis of 3-Chloro-2-isothiocyanatopyridine.
2-Isothiocyanatopyridine: Lacks the chlorine substituent but shares similar reactivity.
4-Chloro-2-isothiocyanatopyridine: A positional isomer with different reactivity due to the position of the chlorine atom.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and an isothiocyanate group on the pyridine ring.
Propiedades
IUPAC Name |
3-chloro-2-isothiocyanatopyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S/c7-5-2-1-3-8-6(5)9-4-10/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWUGFRXADMVPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N=C=S)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80615277 | |
| Record name | 3-Chloro-2-isothiocyanatopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80615277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61737-23-3 | |
| Record name | 3-Chloro-2-isothiocyanatopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80615277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(Cyclohexanecarbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B3065786.png)

![4-Imino-6,8-dimethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B3065808.png)

![3-Phenylpyrido[4,3-e][1,2,4]triazine](/img/structure/B3065817.png)


